molecular formula C15H22N2O B7506833 N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide

N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide

Cat. No. B7506833
M. Wt: 246.35 g/mol
InChI Key: UVLUVVKGDMVKGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide, also known as CAY10505, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyridine carboxamides and has been found to possess various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide is not fully understood. However, it has been proposed that it exerts its effects by modulating the activity of certain signaling pathways, such as the NF-κB and MAPK pathways. In addition, N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells (3).
Biochemical and Physiological Effects
N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in response to lipopolysaccharide stimulation. In addition, N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide has been found to inhibit the proliferation of cancer cells and induce cell cycle arrest. It has also been shown to inhibit the replication of certain viruses, such as the influenza virus (4).

Advantages and Limitations for Lab Experiments

One advantage of using N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its low solubility in water can make it difficult to work with in certain experiments. In addition, the limited availability of N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide can make it challenging to obtain large quantities for experiments (5).

Future Directions

There are several future directions for the study of N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide. One area of research could focus on its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another area of research could focus on its potential use as an anti-cancer agent. Further studies could also investigate the effects of N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide on other signaling pathways and its potential use in combination with other compounds for enhanced therapeutic effects.
Conclusion
In summary, N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide as a therapeutic agent.

Synthesis Methods

The synthesis of N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide involves the reaction of 3-cyanopyridine with cycloheptylmethylamine followed by the reaction with dimethylamine. The resulting product is then purified through column chromatography to obtain pure N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide. The yield of this synthesis method is approximately 50% (1).

Scientific Research Applications

N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. In addition, N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide has been shown to inhibit the activity of certain enzymes, such as histone deacetylases, which are involved in the regulation of gene expression (2).

properties

IUPAC Name

N-cycloheptyl-N,6-dimethylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O/c1-12-9-10-13(11-16-12)15(18)17(2)14-7-5-3-4-6-8-14/h9-11,14H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVLUVVKGDMVKGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N(C)C2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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